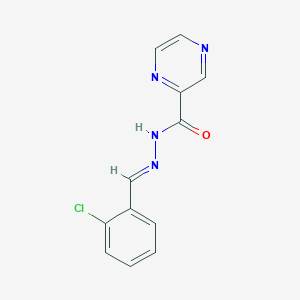
N'-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide is an organic compound with the molecular formula C12H9ClN4O It is a derivative of pyrazine and is characterized by the presence of a chlorobenzylidene group attached to the pyrazine ring
Méthodes De Préparation
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be synthesized through the reaction of pyrazine-2-carboxylic acid hydrazide with 2-chlorobenzaldehyde in methanol . The reaction typically involves the following steps:
- Dissolving pyrazine-2-carboxylic acid hydrazide in methanol.
- Adding 2-chlorobenzaldehyde to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Analyse Des Réactions Chimiques
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorobenzylidene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial and antifungal agent.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a similar structure but with an imidazo[1,2-a]pyrazine ring instead of a pyrazine ring.
N’-(4-Methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a methoxy group instead of a chloro group. These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Propriétés
Formule moléculaire |
C12H9ClN4O |
|---|---|
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
Clé InChI |
LNDUTWUPFXCQDD-FRKPEAEDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


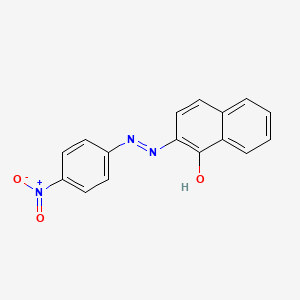
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
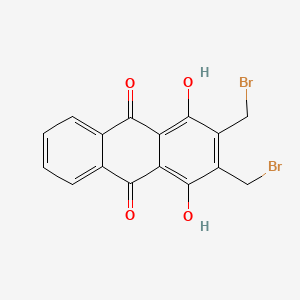
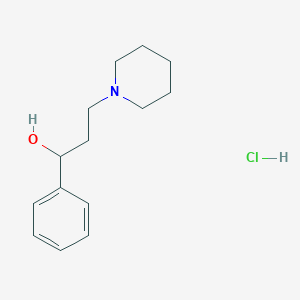

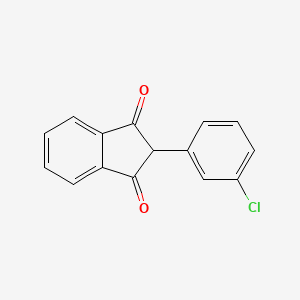
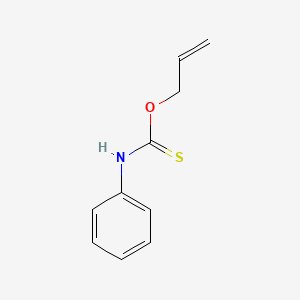
![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)

![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)
